

Unveiling Enzyme Activity: A Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mca-YVADAP-Lys(Dnp)-OH TFA	
Cat. No.:	B12387891	Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic substrate, **Mca-YVADAP-Lys(Dnp)-OH TFA**, tailored for researchers, scientists, and professionals in drug development. This document details the substrate's spectral properties, its mechanism of action, and comprehensive protocols for its application in enzymatic assays.

Mca-YVADAP-Lys(Dnp)-OH TFA is a highly sensitive and specific tool for the continuous measurement of enzyme activity, particularly for caspase-1 and angiotensin-converting enzyme 2 (ACE2). Its design is centered on the principle of Fluorescence Resonance Energy Transfer (FRET), which allows for real-time monitoring of proteolytic cleavage.

Core Properties and Spectral Data

The substrate consists of a peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro, which is recognized by specific proteases. This peptide is flanked by a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in a suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the donor and quencher, leading to a quantifiable increase in fluorescence.

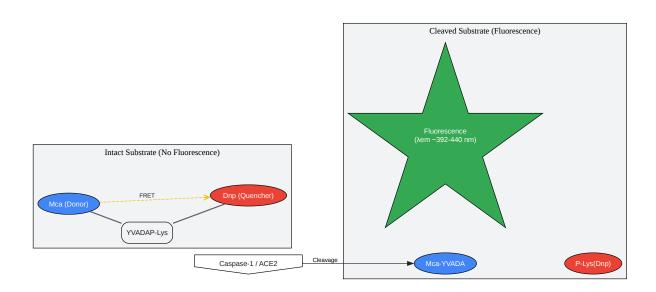


Property	Value
Molecular Formula	C55H65F3N10O21
Molecular Weight	1261.15 g/mol
Excitation Wavelength (λex)	~325 - 365 nm
Emission Wavelength (λem)	~392 - 440 nm
Purity	>95% (typically assessed by HPLC)

Mechanism of Action: FRET-Based Detection

The functionality of **Mca-YVADAP-Lys(Dnp)-OH TFA** is based on Fluorescence Resonance Energy Transfer (FRET). The Mca group serves as the fluorescent donor, and the Dnp group acts as the quencher.





Click to download full resolution via product page

FRET mechanism of Mca-YVADAP-Lys(Dnp)-OH.

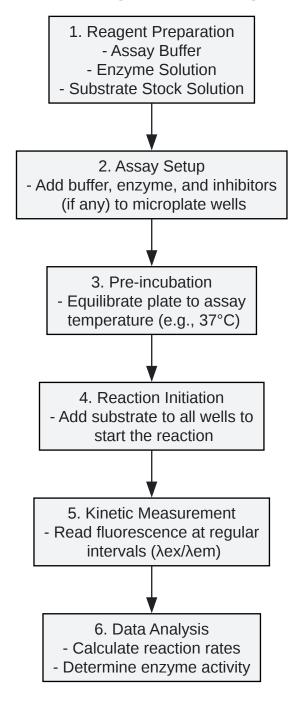
Caspase-1 cleaves the peptide between the aspartic acid (Asp) and alanine (Ala) residues.[1] ACE2 has also been shown to cleave this substrate, but at a different site, between the proline (Pro) and lysine (Lys) residues.[2][3] This cleavage event disrupts FRET, leading to a detectable fluorescent signal.

Experimental Protocols



Below are generalized protocols for utilizing **Mca-YVADAP-Lys(Dnp)-OH TFA** in enzymatic assays. It is crucial to optimize these protocols for specific experimental conditions.

General Workflow for Enzyme Activity Assay



Click to download full resolution via product page

General experimental workflow for enzyme activity measurement.



Caspase-1 Activity Assay Protocol

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer appropriate for caspase-1 activity (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
 - Enzyme Preparation: Dilute recombinant caspase-1 or prepare cell lysates containing active caspase-1 in cold assay buffer.
 - Substrate Stock Solution: Dissolve Mca-YVADAP-Lys(Dnp)-OH TFA in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
 - (Optional) Inhibitor: Prepare a stock solution of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for control experiments.
- Assay Procedure:
 - \circ Add 50 μ L of assay buffer to the wells of a 96-well microplate.
 - Add 10 μL of the caspase-1 containing sample or recombinant enzyme. For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes.
 - Equilibrate the plate to the desired temperature (e.g., 37°C).
 - \circ Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (typically 10-50 μ M).
 - \circ Initiate the reaction by adding 40 μ L of the substrate working solution to each well.
 - Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation set to ~325-365 nm and emission to ~392-440 nm.
 - Record data every 1-2 minutes for a period of 30-60 minutes.
- Data Analysis:



- Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
- Enzyme activity can be expressed as the change in fluorescence units per minute.

ACE2 Activity Assay Protocol

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer suitable for ACE2 activity (e.g., 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 0.5 mM ZnCl₂).
 - Enzyme Preparation: Dilute recombinant ACE2 or use biological samples (e.g., cell lysates, tissue homogenates) in assay buffer.
 - Substrate Stock Solution: Prepare a 10 mM stock solution of Mca-YVADAP-Lys(Dnp)-OH
 TFA in DMSO.
 - (Optional) Inhibitor: Prepare a stock solution of a specific ACE2 inhibitor for control experiments.
- Assay Procedure:
 - Pipette 50 μL of assay buffer into each well of a 96-well microplate.
 - \circ Add 20 μ L of the ACE2-containing sample. For inhibitor controls, pre-incubate the sample with the inhibitor.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - $\circ~$ Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 10-50 $\mu\text{M}).$
 - Start the reaction by adding 30 μL of the diluted substrate solution to each well.
 - Monitor the increase in fluorescence kinetically at an excitation wavelength of ~325-365
 nm and an emission wavelength of ~392-440 nm.



- Collect readings at regular intervals for at least 30 minutes.
- Data Analysis:
 - Calculate the reaction rate from the slope of the linear phase of the fluorescence curve.
 - Compare the activity in the presence and absence of the specific inhibitor to determine ACE2-specific activity.

Conclusion

Mca-YVADAP-Lys(Dnp)-OH TFA is a versatile and sensitive fluorogenic substrate for the investigation of caspase-1 and ACE2 activity. The FRET-based mechanism allows for straightforward, real-time monitoring of enzyme kinetics. The protocols provided herein serve as a foundation for the development of robust and reliable enzymatic assays in various research and drug discovery applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta -PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- To cite this document: BenchChem. [Unveiling Enzyme Activity: A Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387891#excitation-and-emission-spectra-for-mcayvadap-lys-dnp-oh-tfa]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com